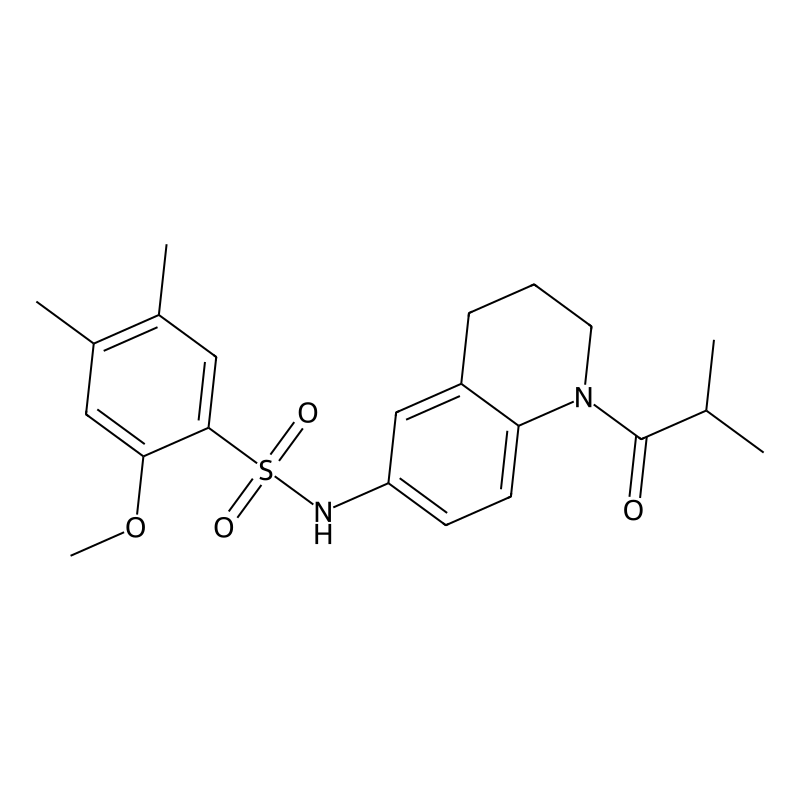

2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a methoxy group, dimethyl substitutions, and a sulfonamide functional group. This compound is notable for its potential applications in medicinal chemistry and biological research due to its intricate molecular architecture.

The compound can undergo various chemical transformations:

- Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to convert suitable functional groups into their corresponding alcohols or amines.

- Substitution: The benzene ring in the compound is reactive and can undergo electrophilic substitution reactions with halogens or alkylating agents, allowing for the introduction of new substituents.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exhibits significant biological activity. It has been studied for:

- Enzyme Inhibition: The compound may inhibit specific enzymes, which can be crucial in therapeutic applications.

- Receptor Binding: It shows potential for binding to various biological receptors, suggesting possible roles in modulating physiological processes.

These activities make it a candidate for further pharmacological studies.

The synthesis of this compound typically involves several steps:

- Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups.

- Formation of the Tetrahydroquinoline Ring: A key step involves constructing the tetrahydroquinoline moiety through cyclization reactions.

- Sulfonamide Formation: The final product is obtained by reacting the intermediate with a sulfonamide reagent, which introduces the sulfonamide functional group.

This multi-step synthesis highlights the complexity of creating such compounds in a laboratory setting.

2-Methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has various applications:

- Medicinal Chemistry: It is being investigated for its potential therapeutic effects against diseases that involve enzyme dysregulation or receptor malfunction.

- Chemical Research: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.

- Material Science: Its unique properties may find applications in developing new materials with specific functionalities.

Studies on interaction profiles indicate that this compound interacts with multiple biological targets. These interactions can lead to various downstream effects in cellular pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses.

Similar Compounds

Several compounds share structural similarities with 2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methoxy-N-(2-methylpropanoyl)aniline | Methoxy and aniline structure | Focus on aniline derivatives |

| 6-Methyl-N-(2-methylpropanoyl)quinoline | Quinoline core | Emphasis on quinoline-based compounds |

| 2-Ethoxy-N-(phenyl)benzenesulfonamide | Ethoxy and phenyl groups | Different substituents on the benzene ring |

These compounds highlight the diversity within this class of chemicals while showcasing the unique features of 2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide due to its specific substitutions and functional groups.